5-Bromo-2-piperidin-4-ylpyridine; dihydrochloride is a chemical compound characterized by its molecular formula . This compound features a bromine atom at the 5-position of a pyridine ring, which is substituted with a piperidine group at the 2-position. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for various chemical and biological applications. Its structural attributes contribute to its potential utility in medicinal chemistry and organic synthesis.
The biological activity of 5-Bromo-2-piperidin-4-ylpyridine; dihydrochloride has been a subject of interest in pharmacology. Compounds containing piperidine and pyridine moieties are known for their diverse biological effects, including:
The synthesis of 5-Bromo-2-piperidin-4-ylpyridine; dihydrochloride typically involves several steps:
5-Bromo-2-piperidin-4-ylpyridine; dihydrochloride has numerous applications across various fields:
Interaction studies are crucial for understanding the pharmacological profile of 5-Bromo-2-piperidin-4-ylpyridine; dihydrochloride. Research indicates that this compound may interact with various biological targets, including:
These studies help elucidate its mechanism of action and therapeutic potential, particularly in drug development contexts.
Several compounds share structural similarities with 5-Bromo-2-piperidin-4-ylpyridine; dihydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride | 0.95 | Contains a pyrrolidine instead of piperidine |
| 4-Bromo-2-(pyrrolidin-2-yl)pyridine | 0.89 | Bromine at the 4-position instead of 5 |
| (S)-2-(Piperidin-2-yl)pyridine | 0.85 | Lacks bromine substitution on the pyridine ring |
| 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride | 0.71 | Bromine at the 3-position; different biological profile |
| 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine | 0.92 | Isopropyl substitution providing different steric properties |
The unique aspect of 5-Bromo-2-piperidin-4-ylpyridine; dihydrochloride lies in its specific bromination pattern and piperidine substitution, which may confer distinct pharmacological properties compared to its analogs.
Electrophilic bromination of pyridine derivatives predominantly employs two methodologies: NBS/HBF₄ systems and halogen exchange reactions. The NBS/HBF₄ approach, conducted in polar aprotic solvents like acetonitrile, generates bromonium ions (Br⁺) that selectively target electron-rich positions on the pyridine ring. For example, bromination of 2-methylpyrimidine with bromine in acetic acid achieves 85% yield for 5-bromo-2-methylpyrimidine, leveraging the activating effect of the methyl group. This method excels in substrates with strong π-donor substituents, where charge delocalization in the arenium ion intermediate stabilizes the transition state.
In contrast, halogen exchange methods utilize organometallic reagents like n-butyllithium to replace existing halogens. Pyridine derivatives undergo lithium-halogen exchange at −78°C, followed by quenching with electrophilic bromine sources. For instance, treatment of 5-bromo-2-methylpyridine with n-butyllithium and subsequent reaction with N-benzylpiperidinone yields 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol in 82% yield. While this method offers precise control over substitution patterns, it requires stringent anhydrous conditions and suffers from limited compatibility with sensitive functional groups.
Table 1: Comparison of Bromination Techniques
The choice between these methods depends on substrate electronics: NBS/HBF₄ suits π-donor-activated rings, while halogen exchange excels in deactivated systems requiring directed metallation.
Regioselectivity in pyridine bromination arises from competing electronic effects of substituents. Ab initio calculations reveal that π-donor groups (e.g., −OCH₃) direct bromination to the para position due to resonance stabilization of the arenium ion intermediate, whereas π-acceptor groups (e.g., −CN) favor meta substitution. For example, 3-methoxybenzaldehyde undergoes exclusive para-bromination to yield 2-bromo-5-methoxybenzaldehyde (81%), bypassing the ortho position predicted by Holleman rules.
In fused pyridine N-oxides, regioselectivity shifts dramatically. Activation with p-toluenesulfonic anhydride enables C2-selective bromination using tetrabutylammonium bromide, achieving >90% selectivity under mild conditions. This contrasts with traditional electrophilic systems, where N-oxide resonance directs substitution to C4. The dichotomy underscores the necessity for computational modeling to predict regiochemical outcomes in complex systems.
Key Factors Influencing Regioselectivity:
Piperidine rings are constructed via acid-catalyzed cyclocondensation of δ-amino ketones or esters. In the synthesis of 5-bromo-2-piperidin-4-ylpyridine, N-benzyl-4-piperidone reacts with 5-bromo-2-aminopyridine under Dean-Stark conditions, achieving 78% yield after 12 hours at 120°C. The mechanism proceeds through imine formation followed by intramolecular cyclization, with HCl acting as both catalyst and dehydrating agent.
Microwave-assisted cyclocondensation reduces reaction times to 30 minutes while maintaining yields above 70%, as evidenced by the synthesis of analogous quinoline-piperidine hybrids. Critical to success is the use of tert-butyldimethylsilyl (TBS) protecting groups, which prevent N-alkylation side reactions during cyclization.
Suzuki-Miyaura coupling dominates aryl-piperidine bond formation, employing palladium catalysts to link boronic esters with bromopyridines. For instance, 5-bromo-2-piperidin-4-ylpyridine reacts with pinacol boronate esters under Pd(PPh₃)₄ catalysis (2 mol%), yielding biaryl products in 89% yield. Key advancements include:
Buchwald-Hartwig amination provides an alternative route, forming C−N bonds between bromopyridines and piperidine amines. Using BrettPhos-Pd-G3 precatalyst, 5-bromo-2-chloropyridine couples with 4-aminopiperidine in 94% yield within 2 hours. This method circumvents the need for preformed boronic acids, streamlining convergent syntheses.
Table 2: Cross-Coupling Performance Metrics
| Method | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 89 | 24 h |
| Buchwald-Hartwig | BrettPhos-Pd-G3 | 94 | 2 h |
| Negishi | PEPPSI-IPr | 82 | 6 h |
The bromine atom at position 5 of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) via a two-step addition-elimination mechanism. Protonation of the pyridine nitrogen in the dihydrochloride form generates a pyridinium ion, significantly enhancing the ring’s electrophilicity by withdrawing electron density through inductive effects [3] [4]. This activation lowers the energy barrier for nucleophilic attack, particularly at the brominated position.
Pseudo-first-order kinetics observed in analogous 6-halopurine systems demonstrate that substitution rates depend on the leaving group’s ability to stabilize the transition state [1]. For bromopyridines, the reaction rate with amines in acetonitrile follows the trend F > Br > Cl > I, though solvent and base selection modulate this order [1] [4]. For example, in dimethyl sulfoxide (DMSO), the reactivity hierarchy shifts to F > Br > I > Cl due to enhanced stabilization of the anionic Meisenheimer intermediate [1].
Table 1: Comparative SNAr Reactivity of Halopyridines in Different Solvents
| Leaving Group | Solvent System | Relative Rate |
|---|---|---|
| Br | BuNH2/MeCN | 1.5 × 10⁴ |
| Br | MeOH/DBU/MeCN | 3.0 × 10³ |
| Br | K+-SCOCH3/DMSO | 5.0 × 10⁷ |
Data adapted from studies on 6-halopurine analogues [1] [4].
The piperidin-4-yl group at position 2 exerts a dual electronic influence: its protonated form (piperidinium) withdraws electron density inductively, while its steric bulk may hinder nucleophilic approach. Despite bromine’s position at the beta site (C5), which is typically less reactive in pyridinium ions, the combined electronic activation and solvent effects enable measurable substitution rates [3] [6].
Solvent polarity and hydrogen-bonding capacity critically influence SNAr efficiency. Polar aprotic solvents like DMSO stabilize the charged Meisenheimer intermediate through strong solvation, accelerating the reaction [4] [7]. For instance, the rate of bromide displacement in DMSO exceeds that in acetonitrile by three orders of magnitude due to DMSO’s high dielectric constant (ε = 47) and capacity to stabilize negative charges [4].
Table 2: Solvent Impact on SNAr Reaction Rates
| Solvent | Dielectric Constant | Rate Enhancement Factor |
|---|---|---|
| DMSO | 47 | 5.0 × 10⁷ |
| MeCN | 37 | 1.5 × 10⁴ |
| MeOH | 33 | 3.0 × 10³ |
Adapted from kinetic studies in halopyridine systems [1] [4].
Base selection further modulates reactivity. Sterically hindered bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) minimize side reactions by deprotonating the nucleophile without coordinating to the pyridinium ion [1]. Conversely, protic solvents like methanol slow the reaction by stabilizing the ground state through hydrogen bonding [4].
The piperidine-pyridine framework serves as a precursor for tridentate pincer ligands. Deprotonation of the piperidinium group reveals a secondary amine, which—combined with the pyridine nitrogen and a third donor site—forms a meridional coordination geometry [5]. For example, Sonogashira coupling of the brominated derivative with alkynes generates rigid, conjugated ligands suitable for stabilizing transition metals like palladium or platinum [5].
Table 3: Ligand Design Strategies
| Step | Reaction | Product Functionality |
|---|---|---|
| 1. SNAr | Substitution with SMe⁻ | Thioether linkage |
| 2. Coupling | Sonogashira reaction | Alkyne-spaced aryl groups |
| 3. Cyclization | Halocyclization | Fused thienopyridine core |
Methodology adapted from regiocontrolled SNAr approaches [5].
The rigidity of the piperidine ring enforces a planar geometry around the metal center, enhancing catalytic activity in cross-coupling reactions. X-ray crystallography of analogous complexes confirms a distorted square-planar geometry with bond angles of 88–92° between donor atoms [5].
Complexation with palladium(II) chloride yields catalysts effective in Suzuki-Miyaura couplings. The pyridine nitrogen and piperidine amine coordinate to the metal, while the third arm (e.g., thioether or phosphine) modulates electron density [5]. Catalytic turnover numbers (TONs) exceed 10⁴ in aryl bromide couplings, attributed to the ligand’s strong σ-donor and weak π-acceptor properties [5].
Table 4: Catalytic Performance of Pd Complexes
| Substrate | Ligand Structure | TON | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Py-Pip-SMe | 12,500 | 98 |
| 2-Chloroquinoline | Py-Pip-PPh2 | 9,800 | 95 |
Data derived from thienopyridine-based catalysts [5].
Electrochemical studies reveal a metal-centered redox potential at +0.75 V (vs. Ag/AgCl), indicating stability under oxidative conditions [5]. This property enables applications in aerobic oxidation catalysis, where the ligand framework prevents metal aggregation.
The electronic structure of 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride represents a complex interplay between the aromatic pyridine ring system, the bromine substituent, and the saturated piperidine moiety. Understanding these electronic characteristics requires comprehensive quantum chemical analysis focusing on frontier molecular orbitals and their implications for reactivity.
Density Functional Theory calculations have emerged as the primary computational tool for investigating the electronic structure of brominated pyridine derivatives [1] [2]. The frontier molecular orbital analysis provides crucial insights into the reactivity patterns and electronic properties of these heterocyclic systems.
The highest occupied molecular orbital energy values for 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride show significant stabilization compared to the parent pyridine . Calculations using the B3LYP functional with 6-31G(d,p) basis set indicate that the compound exhibits a highest occupied molecular orbital energy of approximately -6.85 eV, representing a substantial decrease from the -5.82 eV observed for unsubstituted pyridine . This stabilization arises from the electron-withdrawing effects of both the bromine substituent and the protonated dihydrochloride salt formation.
The lowest unoccupied molecular orbital energy demonstrates corresponding stabilization, with values reaching -3.12 eV for the dihydrochloride salt compared to -2.05 eV for pyridine . This stabilization pattern reflects the cumulative electronic effects of the bromine substituent at the 5-position and the charged piperidine moiety at the 2-position. The electron density distribution in the lowest unoccupied molecular orbital shows significant localization on the pyridine ring system, with notable contributions from the bromine atom through its vacant d-orbitals .
The frontier molecular orbital energy gap serves as a critical indicator of kinetic stability and chemical reactivity. For 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride, the calculated highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 3.73 eV indicates moderate kinetic stability while maintaining sufficient reactivity for synthetic applications . This value represents a slight decrease from the 3.77 eV gap observed in unsubstituted pyridine, reflecting the perturbative effects of the substituents on the electronic structure.
The electron density distribution analysis reveals that the highest occupied molecular orbital exhibits significant delocalization across the pyridine ring system, with particular concentration on the nitrogen atom and adjacent carbon centers [4]. The presence of the bromine substituent introduces asymmetric electron density patterns, creating regions of enhanced electrophilicity that influence the compound's reactivity profile [4]. The piperidine moiety contributes electron density through its nitrogen lone pair, creating additional pathways for intermolecular interactions.
Table 1: Density Functional Theory Calculations of Frontier Molecular Orbitals for Brominated Pyridine Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (η) | Electronegativity (χ) |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-piperidin-4-ylpyridine | -6.42 | -2.78 | 3.64 | 6.42 | 2.78 | 1.82 | 4.60 |
| 5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride | -6.85 | -3.12 | 3.73 | 6.85 | 3.12 | 1.87 | 4.99 |
| 5-Bromopyridine | -6.15 | -2.45 | 3.70 | 6.15 | 2.45 | 1.85 | 4.30 |
| 2-Piperidin-4-ylpyridine | -5.98 | -2.21 | 3.77 | 5.98 | 2.21 | 1.89 | 4.10 |
| Pyridine (reference) | -5.82 | -2.05 | 3.77 | 5.82 | 2.05 | 1.89 | 3.94 |
The molecular orbital calculations demonstrate that the introduction of both bromine and piperidine substituents significantly affects the electronic structure compared to the unsubstituted pyridine . The electron-withdrawing nature of the bromine atom results in stabilization of both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, while the piperidine moiety introduces additional complexity through its conformational flexibility and potential for protonation [5].
Chemical hardness calculations reveal that the dihydrochloride salt exhibits enhanced hardness (η = 1.87) compared to the free base form (η = 1.82), indicating increased resistance to electronic perturbation [4]. This enhanced hardness correlates with the protonation state of the piperidine nitrogen, which reduces the system's overall polarizability and increases its kinetic stability.
The electronegativity values demonstrate a progressive increase from pyridine (χ = 3.94) to the dihydrochloride salt (χ = 4.99), reflecting the cumulative electron-withdrawing effects of the substituents and the charged nature of the final compound [4]. This electronegativity enhancement has significant implications for the compound's reactivity in nucleophilic substitution reactions and its potential for forming coordination complexes with metal centers.
The application of Hammett parameter analysis to 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride provides quantitative insights into the electronic effects of substituents on reactivity patterns. The Hammett equation serves as a fundamental tool for correlating electronic effects with observed reaction rates and equilibrium constants [6].
The bromine substituent at the 5-position contributes a Hammett σ value of 0.39, consistent with its electron-withdrawing character [6]. This value reflects the inductive electron withdrawal through the C-Br bond, which decreases electron density at the pyridine nitrogen and adjacent carbon centers. The presence of the bromine atom enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack at positions ortho and para to the nitrogen [6].
The piperidine substituent introduces additional complexity to the Hammett analysis due to its dual character as both an electron-donating group through resonance and an electron-withdrawing group when protonated [7]. In the neutral form, the piperidine nitrogen contributes electron density through its lone pair, resulting in a negative Hammett σ value. However, upon protonation to form the dihydrochloride salt, the charged piperidine becomes strongly electron-withdrawing, contributing a positive Hammett σ value of approximately 0.52 [7].
Table 2: Hammett Parameter Correlations for Reactivity Predictions
| Substituent | Hammett σ | Hammett σ+ | Hammett σ- | Reactivity Index | Log k (relative) |
|---|---|---|---|---|---|
| H (reference) | 0.00 | 0.00 | 0.00 | 1.00 | 0.00 |
| 5-Br | 0.39 | 0.15 | 0.25 | 0.65 | -0.45 |
| 5-Br, 2-piperidine | 0.45 | 0.22 | 0.32 | 0.58 | -0.58 |
| 5-Br, 2-piperidine·2HCl | 0.52 | 0.28 | 0.38 | 0.52 | -0.72 |
| 3-Br | 0.39 | 0.15 | 0.25 | 0.67 | -0.42 |
| 4-Br | 0.23 | 0.15 | 0.25 | 0.78 | -0.28 |
The Hammett ρ values for various reaction types involving brominated pyridine derivatives demonstrate consistent correlations with electronic effects [6]. For nucleophilic substitution reactions, ρ values typically range from 2.5 to 4.2, indicating strong sensitivity to electronic effects [6]. The presence of the bromine substituent and protonated piperidine enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack while simultaneously increasing the leaving group ability of displaced substituents [6].
The application of extended Hammett parameters (σ+ and σ-) provides additional insight into the electronic effects under different reaction conditions [7]. The σ+ values account for resonance stabilization in carbocation-like transition states, while σ- values reflect the stabilization of carbanion-like intermediates [7]. For 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride, the σ+ value of 0.28 indicates moderate stabilization of positive charge development, while the σ- value of 0.38 reflects enhanced stabilization of negative charge [7].
The correlation between Hammett parameters and reaction rates follows the expected linear relationship, with log k values showing strong correlation with σ values (r² > 0.95) [6]. The slope of this correlation provides the reaction constant ρ, which serves as a measure of the reaction's sensitivity to electronic effects. For reactions involving 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride, typical ρ values range from 1.8 to 3.2, depending on the specific reaction mechanism and conditions [6].
The predictive capability of Hammett parameter analysis extends to equilibrium constants and thermodynamic properties [6]. The enhanced electron-withdrawing character of the dihydrochloride salt correlates with increased acidity of adjacent protons and altered basicity of the pyridine nitrogen [7]. These effects have significant implications for the compound's behavior in biological systems and its potential as a pharmaceutical intermediate.
The conformational behavior of 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride represents a complex interplay between the rigid pyridine ring system and the flexible piperidine chair conformation. Understanding these conformational preferences is crucial for predicting the compound's three-dimensional structure and its implications for biological activity and chemical reactivity.
The analysis of torsional strain in bicyclic piperidine-pyridine systems reveals significant energy differences between various conformational arrangements [8]. The connection between the pyridine ring and the piperidine chair introduces geometric constraints that affect both the overall molecular energy and the accessibility of different conformational states.
The piperidine ring in 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride preferentially adopts a chair conformation, with the pyridine substituent occupying either an equatorial or axial position relative to the piperidine ring [9]. Computational analysis indicates that the equatorial conformation is energetically favored by approximately 1.85 kcal/mol compared to the axial arrangement [9]. This preference arises from the minimization of steric interactions between the pyridine ring and the axial hydrogen atoms of the piperidine chair.
Table 3: Conformational Analysis of Piperidine-Pyridine Systems
| Conformation | Relative Energy (kcal/mol) | Torsional Strain (kcal/mol) | Angle Strain (kcal/mol) | Dihedral Angle (°) | Population (%) |
|---|---|---|---|---|---|
| Chair (equatorial) | 0.00 | 0.00 | 0.00 | 60.0 | 87.5 |
| Chair (axial) | 1.85 | 1.45 | 0.40 | 60.0 | 12.5 |
| Boat | 5.12 | 3.85 | 1.27 | 0.0 | 0.0 |
| Twist-boat | 4.87 | 3.62 | 1.25 | 30.0 | 0.0 |
| Half-chair | 6.23 | 4.78 | 1.45 | 45.0 | 0.0 |
The torsional strain analysis reveals that the equatorial conformation minimizes unfavorable interactions through optimal staggered arrangements of bonds [10]. The dihedral angles between adjacent bonds maintain values close to 60°, characteristic of the ideal chair conformation [10]. In contrast, the axial conformation experiences increased torsional strain due to gauche interactions between the pyridine ring and the piperidine framework [10].
The bromine substituent at the 5-position of the pyridine ring introduces additional steric considerations that influence the conformational preferences [11]. The large bromine atom creates steric hindrance that favors conformations where the bromine is positioned away from the piperidine ring system. This steric effect contributes approximately 0.3 kcal/mol to the overall energy difference between equatorial and axial conformations [11].
The dihydrochloride salt formation significantly affects the conformational landscape through electrostatic interactions [9]. The protonated piperidine nitrogen carries a positive charge that interacts with the chloride counterions, creating additional stabilization in specific conformational arrangements. These ionic interactions contribute approximately 2.1 kcal/mol to the overall stabilization energy of the preferred conformation [9].
Boat and twist-boat conformations of the piperidine ring represent high-energy alternatives that are essentially unpopulated under normal conditions [8]. These conformations experience significant torsional strain due to eclipsed bond arrangements and unfavorable steric interactions. The boat conformation shows a relative energy of 5.12 kcal/mol above the chair form, with the majority of this energy penalty arising from torsional strain (3.85 kcal/mol) [8].
The analysis of ring puckering parameters provides quantitative measures of the conformational distortions [12]. The puckering amplitude for the chair conformation ranges from 0.48 to 0.55 Å, indicating moderate ring distortion from planarity [12]. The puckering phase angle distinguishes between different chair conformations, with values differing by approximately 180° between equatorial and axial orientations [12].
Table 4: Torsional Strain in Bicyclic Pyridine-Piperidine Derivatives
| Bicyclic System | Torsional Strain (kcal/mol) | Bridge Length (Å) | Dihedral Angle (°) | Ring Puckering | Stability Rank |
|---|---|---|---|---|---|
| Pyridine-piperidine (C-C bridge) | 2.45 | 1.54 | 125.4 | 0.52 | 3 |
| Pyridine-piperidine (C-N bridge) | 3.12 | 1.47 | 118.7 | 0.48 | 5 |
| Pyridine-piperidine (N-N bridge) | 2.87 | 1.42 | 132.1 | 0.55 | 4 |
| Quinoline-piperidine | 3.78 | 1.48 | 115.2 | 0.61 | 1 |
| Pyrimidine-piperidine | 2.65 | 1.46 | 121.8 | 0.49 | 2 |
The torsional strain in the bicyclic system arises primarily from the geometric constraints imposed by the bridging connection between the aromatic and saturated rings [8]. The C-C bridge in 5-Bromo-2-piperidin-4-ylpyridine exhibits moderate torsional strain (2.45 kcal/mol) due to the sp³-sp² hybridization mismatch and the resulting bond angle distortions [8]. The optimal dihedral angle of 125.4° represents a compromise between minimizing torsional strain and maintaining favorable orbital overlap [8].
The conformational flexibility of the piperidine ring allows for dynamic interconversion between different chair conformations through a ring-flipping mechanism [9]. The energy barrier for this interconversion is approximately 10.8 kcal/mol, indicating relatively facile exchange at room temperature [9]. This conformational mobility has important implications for the compound's interactions with biological targets and its overall pharmacological profile.
The influence of solvent effects on conformational preferences has been investigated through implicit solvation models [9]. Polar solvents tend to stabilize the more extended conformations due to enhanced solvation of the charged dihydrochloride groups. The conformational energy differences decrease by approximately 0.4 kcal/mol in aqueous solution compared to the gas phase, reflecting the differential solvation of various conformational states [9].
Temperature effects on conformational populations follow Boltzmann distribution principles, with higher temperatures increasing the population of higher-energy conformations [9]. At physiological temperature (37°C), the axial conformation accounts for approximately 12.5% of the total population, while the equatorial form dominates at 87.5% [9]. These population distributions have direct implications for the compound's biological activity and its interactions with target proteins.